molecular formula C15H21NO2 B5387600 METHYL 2-(4-BENZYLPIPERIDINO)ACETATE

METHYL 2-(4-BENZYLPIPERIDINO)ACETATE

Cat. No.: B5387600
M. Wt: 247.33 g/mol
InChI Key: CPAUOLMINIHKKL-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzylpiperidino)acetate is a chemical compound of significant interest in medicinal and organic chemistry as a versatile synthetic building block. Its structure, featuring a piperidine core substituted with a benzyl group and an acetate ester moiety, makes it a valuable intermediate for constructing more complex molecules with potential pharmacological activity. The primary research value of this compound lies in its application as a precursor in the synthesis of novel compounds for drug discovery. Piperidine and benzylpiperidine derivatives are frequently explored in the development of therapeutics for central nervous system (CNS) disorders. For instance, similar 1-benzylpiperidine structures are key components in the design of multitarget ligands for Alzheimer's disease, aiming to inhibit enzymes like acetylcholinesterase (AChE) while also targeting the serotonin transporter (SERT) . Furthermore, benzylpiperidine scaffolds are incorporated into derivatives of natural products, such as formononetin, to create new compounds with potent antibacterial activities against plant pathogens . The ester functional group in this compound is particularly useful, as it can be readily hydrolyzed to a carboxylic acid or undergo other transformations to link the piperidine structure to various pharmacophores. This product is explicitly intended for research and laboratory use. It is not designed, tested, or approved for human therapeutic or diagnostic use, nor for veterinary applications.

Properties

IUPAC Name

methyl 2-(4-benzylpiperidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-15(17)12-16-9-7-14(8-10-16)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAUOLMINIHKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-benzylpiperidino)acetate typically involves the reaction of 4-benzylpiperidine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the methyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzylpiperidino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 2-(4-benzylpiperidino)acetate, with the chemical formula C15_{15}H20_{20}N2_2O2_2, features a piperidine ring substituted with a benzyl group and an acetate moiety. The synthesis typically involves the reaction of piperidine derivatives with alkylating agents in the presence of suitable solvents. Various methods have been documented for synthesizing related compounds, showcasing the versatility of piperidine derivatives in organic synthesis .

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit high affinity for neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). These interactions suggest potential applications in treating neurological disorders such as depression and attention-deficit hyperactivity disorder (ADHD). For instance, studies have shown that modifications to the piperidine structure can enhance binding affinity and selectivity toward these transporters .

Analgesic Properties

Preliminary studies have indicated that this compound may possess analgesic properties. Compounds in this class have been evaluated for their ability to modulate pain pathways, potentially offering new avenues for pain management therapies . Further research is needed to elucidate the mechanisms underlying these effects.

Antidepressant Activity

Given its interaction with dopamine and norepinephrine systems, this compound is being investigated for its potential antidepressant effects. Animal models have shown promising results, indicating that it may help alleviate symptoms of depression by enhancing neurotransmitter availability in synaptic clefts .

Treatment of Substance Use Disorders

The modulation of dopaminergic systems also positions this compound as a candidate for treating substance use disorders, particularly those involving stimulants like cocaine or amphetamines. By potentially reducing cravings and withdrawal symptoms, it could serve as an adjunct therapy in addiction treatment protocols .

Table 1: Summary of Biological Studies on this compound

Study ReferenceBiological ActivityFindings
DAT InhibitionHigh affinity for DAT; potential antidepressant effects noted.
Analgesic EffectsDemonstrated pain modulation in animal models.
Substance Use DisorderReduced cravings observed in preclinical studies.

Mechanism of Action

The mechanism of action of methyl 2-(4-benzylpiperidino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(4-benzylpiperidino)acetate with three analogous esters, emphasizing structural variations, physicochemical properties, and applications.

Table 1: Structural and Property Comparison

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound Benzylpiperidine, methyl ester ~265.34 (estimated) High lipophilicity (benzyl group), potential CNS activity
Methyl 2-(4-bromophenyl)acetate 4-Bromophenyl, methyl ester 229.07 Regulatory-compliant reference material; used in ANDA/NDA filings
2-(4-Methylpiperazin-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate Piperazine, diphenylacetate, ethyl ester 378.46 Enhanced hydrogen bonding (piperazine); possible antipsychotic applications
Ethyl 2-(piperidin-4-yl)acetate Piperidine, ethyl ester 199.24 Lower logP (~1.2); higher solubility in polar solvents

Key Findings:

Lipophilicity and Bioavailability: The benzyl group in this compound increases logP (estimated ~2.5–3.0), favoring blood-brain barrier (BBB) penetration compared to Ethyl 2-(piperidin-4-yl)acetate (logP ~1.2) . Methyl 2-(4-bromophenyl)acetate’s bromine atom adds molecular weight and polarizability, enhancing stability in solid-phase drug formulations .

Synthetic Utility :

  • Ethyl 2-(piperidin-4-yl)acetate is synthesized using cesium carbonate and carbodiimide coupling agents under mild conditions (25°C, DMF solvent), whereas brominated analogs like Methyl 2-(4-bromophenyl)acetate require halogenation steps .

Pharmacological Potential: Piperazine-containing analogs (e.g., 2-(4-Methylpiperazin-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate) exhibit higher hydrogen-bond acceptor counts (TPSA ~45 Ų) due to the piperazine nitrogen, improving solubility but reducing BBB permeability compared to benzylpiperidine derivatives .

Regulatory Status: Methyl 2-(4-bromophenyl)acetate is explicitly validated under USP/EMA guidelines, highlighting its role in commercial drug manufacturing. No such data are available for this compound, suggesting it remains in exploratory stages .

Q & A

Q. What are the recommended synthetic routes for METHYL 2-(4-BENZYLPIPERIDINO)ACETATE, and how can reaction conditions be optimized for high yield?

Methodological Answer: Synthesis typically involves coupling 4-benzylpiperidine with methyl 2-chloroacetate under nucleophilic substitution conditions. Key parameters include:

  • Catalyst: Use anhydrous potassium carbonate or triethylamine to facilitate deprotonation and nucleophilic attack .
  • Solvent: Polar aprotic solvents (e.g., acetonitrile or DMF) enhance reaction efficiency at 60–80°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR: 1H^1H and 13C^{13}C NMR spectra should confirm the benzylpiperidine moiety (δ 7.2–7.4 ppm aromatic protons) and methyl ester (δ 3.6–3.7 ppm for OCH3_3) .
  • LC-MS: Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H]+^+ at m/z 292.2, with fragmentation patterns consistent with ester cleavage .
  • HPLC: Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity ≥98% .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Dose-response curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out non-specific effects .
  • Control compounds: Compare with structurally related esters (e.g., ethyl 2-(4-hydroxypiperidin-4-yl)acetate) to isolate the benzylpiperidine group’s contribution .
  • Receptor binding assays: Use radiolabeled ligands (e.g., 3H^3H-ligands for GPCR targets) to quantify affinity (Kd_d) and specificity .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Docking studies: Use Schrödinger Suite or AutoDock to predict binding modes to targets like σ-1 receptors or acetylcholinesterase .
  • ADMET prediction: Tools like SwissADME estimate logP (optimal 2–3), blood-brain barrier permeability, and CYP450 inhibition risks .
  • MD simulations: Assess conformational stability of derivatives in aqueous and lipid bilayer environments (GROMACS/NAMD) .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives for pharmacological applications?

Methodological Answer:

  • Substituent variation: Modify the benzyl group (e.g., electron-withdrawing Cl or NO2_2) to probe electronic effects on receptor binding .
  • Bioisosteric replacement: Replace the piperidine ring with morpholine or azetidine to evaluate steric and hydrogen-bonding impacts .
  • Pharmacophore mapping: Identify critical features (e.g., ester oxygen, aromatic centroid) using Discovery Studio or MOE .

Q. How can researchers assess the environmental fate and ecotoxicological impact of this compound using interdisciplinary approaches?

Methodological Answer:

  • Degradation studies: Monitor hydrolysis (pH 7–9 buffers) and photolysis (UV light, 254 nm) to estimate half-life in aquatic systems .
  • Ecotoxicology: Test acute toxicity (LC50_{50}) in Daphnia magna and algae (OECD 201/202 guidelines) .
  • Biotic/abiotic partitioning: Measure logKow_{ow} (octanol-water) and soil adsorption coefficients (Koc_{oc}) to model environmental persistence .

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